molecular formula C10H19N3O2 B1399430 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide CAS No. 1442080-82-1

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide

Cat. No.: B1399430
CAS No.: 1442080-82-1
M. Wt: 213.28 g/mol
InChI Key: VTERHNJUHHJCCT-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

The synthesis of 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialized materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the application, but typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives, which may have different functional groups attached to the ring. The uniqueness of 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2R,5S)-5-(acetamidomethyl)pyrrolidin-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(14)12-6-9-4-3-8(13-9)5-10(15)11-2/h8-9,13H,3-6H2,1-2H3,(H,11,15)(H,12,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTERHNJUHHJCCT-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(N1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CC[C@@H](N1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Reactant of Route 6
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.